

# Structural Characterization and Synthetic Utility of $\alpha$ -Chlorocrotonaldehyde

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## Compound of Interest

Compound Name: 2-Chlorocrotonaldehyde

CAS No.: 25129-61-7

Cat. No.: B1238087

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## Chemical Identity & Structural Analysis[1][2][3][4][5]

[6]

$\alpha$ -Chlorocrotonaldehyde acts as a bifunctional electrophile, bridging the gap between simple enals and complex heterocyclic precursors.[1] Its reactivity is defined by the polarization of the conjugated system, enhanced by the electron-withdrawing chlorine atom at the

$\alpha$ -position.[1]

## Nomenclature and Identifiers[2][3][6][7][8][9][10][11]

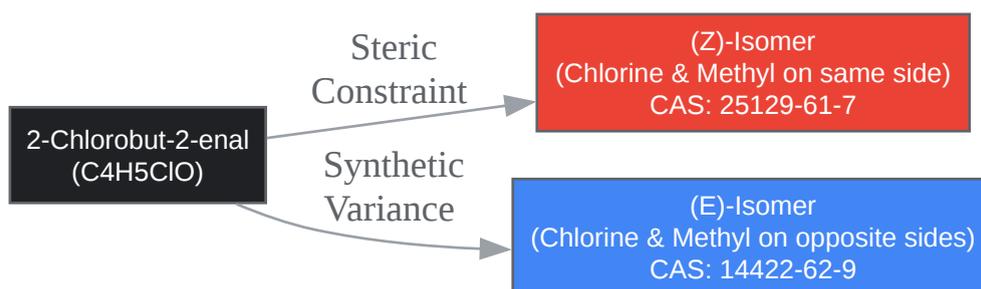
Parameter	Detail
IUPAC Name	2-Chlorobut-2-enal
Common Name	-Chlorocrotonaldehyde
Molecular Formula	C H ClO
Molecular Weight	104.53 g/mol
CAS Number (General)	53175-28-3
CAS Number ((Z)-Isomer)	25129-61-7
CAS Number ((E)-Isomer)	14422-62-9
SMILES	C/C=C(Cl)\C=O

## Geometric Isomerism

The presence of the C2=C3 double bond creates two distinct geometric isomers. While commercial preparations are often mixtures, the (

)-isomer is frequently the thermodynamically favored product in specific dehydrochlorination routes due to steric interactions between the formyl group and the

-methyl group, although this can vary based on solvent polarity.[1]



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Figure 1: Geometric isomerism of

-chlorocrotonaldehyde. The spatial arrangement significantly influences dipole moments and subsequent photocyclization rates.

## Synthetic Methodology

The synthesis of

-chlorocrotonaldehyde requires careful control of elimination conditions to prevent polymerization.[1] The most authoritative protocol involves the chlorination of crotonaldehyde followed by base-induced dehydrochlorination.[1]

### Protocol: Chlorination-Dehydrochlorination Route[1]

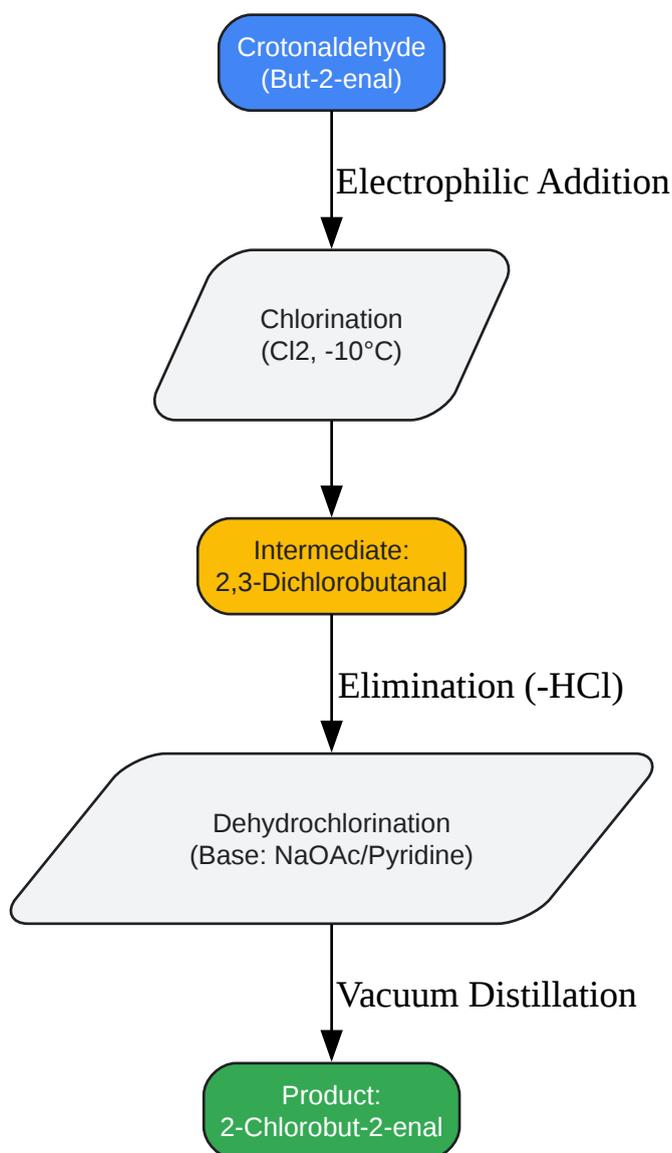
Prerequisites:

- Precursor: Crotonaldehyde (predominantly E-isomer).[1]
- Reagents: Chlorine gas ( ), Sodium Acetate (NaOAc) or Pyridine.[1]
- Conditions: Low temperature (-10°C to 0°C) for addition; controlled heating for elimination.[1]

### Step-by-Step Workflow

- Chlorination (Addition Phase):
  - Cool neat crotonaldehyde to -10°C.
  - Introduce gas slowly.[1] The reaction is exothermic.[1]
  - Mechanism: Electrophilic addition across the C=C bond yields 2,3-dichlorobutanal.[1]
  - Critical Control Point: Do not exceed 0°C to avoid over-chlorination or oxidation of the aldehyde.[1]
- Dehydrochlorination (Elimination Phase):

- Treat the crude 2,3-dichlorobutanal with a weak base (anhydrous Sodium Acetate or Pyridine).[1]
- Apply vacuum distillation immediately.[1]
- Mechanism: Elimination of HCl occurs preferentially to restore conjugation.[1] The chlorine at C3 (beta) is removed as a proton is abstracted from C2 (alpha), but since we want the -chloro product, the elimination actually proceeds via abstraction of the acidic proton at C2 and loss of the Cl at C3?
- Correction on Mechanism: Actually, standard elimination from 2,3-dichlorobutanal yields 2-chlorobut-2-enal.[1] The proton at C2 is acidic due to the adjacent carbonyl. Loss of H(C2) and Cl(C3) restores the double bond, leaving the Cl at C2.[1]
- Purification:
  - Fractional distillation under reduced pressure (e.g., 15-20 mmHg).[1]
  - Target Fraction: Collect the fraction boiling ~45-50°C (at reduced pressure). Note: Atmospheric boiling points are dangerous due to decomposition.



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Figure 2: Synthetic pathway via chlorination of crotonaldehyde.[1][2] The intermediate 2,3-dichlorobutanal is unstable and typically processed immediately.[1]

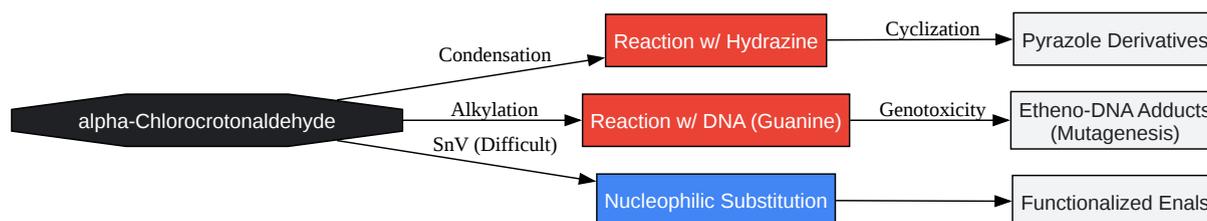
## Reactivity & Applications

-Chlorocrotonaldehyde is a "linchpin" molecule in heterocyclic chemistry.[1] The combination of an aldehyde, an alkene, and a leaving group (Cl) allows for cascade reactions, particularly with binucleophiles.[1]

## Key Reaction Pathways[1][14]

- Michael Addition-Cyclization (Heterocycle Synthesis):

- Substrates: Hydrazines, Amidines, Hydroxylamines.[1]
  - Mechanism: Initial attack of the nucleophile on the aldehyde (Schiff base formation) followed by Michael addition/cyclization and expulsion of HCl (or retention of Cl depending on conditions).[1]
  - Product: Pyrazoles (from hydrazine), Pyrimidines (from amidines).[1]
- Vilsmeier-Haack Formylation (Related Synthesis):
    - While  
  
-chlorocrotonaldehyde is a product, the conditions of Vilsmeier-Haack (DMF/POCl<sub>3</sub>) applied to butanone can also yield this species or its homologs, highlighting its connection to enol ether chemistry.[1]
  - Genotoxicity & DNA Adducts:
    - Mechanism: The  
  
-chloro enal motif is highly reactive toward guanine residues in DNA.[1] It acts as a direct alkylating agent.[1]
    - Research Utility: Used as a standard in mutagenesis assays (Ames test) to study the mechanisms of environmental aldehyde toxicity.[1]



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Figure 3: Divergent reactivity profile.[1] The molecule serves as a precursor for heterocycles (Path 1) and a model for genotoxic mechanisms (Path 2).[1]

## Safety & Handling Protocol

Warning:

-Chlorocrotonaldehyde is a potent lachrymator and a suspected mutagen.[1] It must be handled with extreme caution in a Class II Biosafety Cabinet or high-performance chemical fume hood.[1]

## Toxicology Profile

- Lachrymator: Causes immediate, severe irritation to eyes and respiratory tract.[1]
- Mutagenicity: Positive in Salmonella typhimurium strains TA100 (Ames test), indicating base-pair substitution capabilities.[1]
- Skin Sensitizer: High potential for contact dermatitis.[1]

## Storage and Stability

- Atmosphere: Store under inert gas (Argon/Nitrogen).[1]
- Temperature: Refrigerate (2-8°C).
- Stabilizers: Often requires trace hydroquinone to inhibit polymerization.[1]

## References

- PubChem. (2025).[1][3][4] (2Z)-2-Chlorobut-2-enal Compound Summary. National Library of Medicine.[1] [[Link](#)][1]
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## Sources

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